molecular formula C15H14F3NO3S B5866523 4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B5866523
M. Wt: 345.3 g/mol
InChI Key: ZXPLOFYAKHVDMH-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for its significant impact on the biological activity and stability of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability . This allows the compound to effectively interact with target proteins and enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-methylbenzenesulfonamide: Lacks the trifluoromethyl group, resulting in different biological activities and stability.

    N-[2-(trifluoromethyl)phenyl]benzenesulfonamide: Similar structure but without the methoxy and methyl groups, leading to variations in reactivity and applications.

Uniqueness

4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide stands out due to the presence of both the methoxy and trifluoromethyl groups, which confer unique chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential therapeutic applications.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S/c1-10-9-11(7-8-14(10)22-2)23(20,21)19-13-6-4-3-5-12(13)15(16,17)18/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPLOFYAKHVDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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